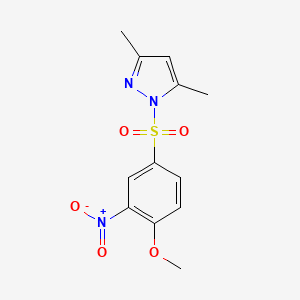

1-(4-methoxy-3-nitrobenzenesulfonyl)-3,5-dimethyl-1H-pyrazole

CAS No.: 957014-50-5

Cat. No.: VC5987184

Molecular Formula: C12H13N3O5S

Molecular Weight: 311.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957014-50-5 |

|---|---|

| Molecular Formula | C12H13N3O5S |

| Molecular Weight | 311.31 |

| IUPAC Name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C12H13N3O5S/c1-8-6-9(2)14(13-8)21(18,19)10-4-5-12(20-3)11(7-10)15(16)17/h4-7H,1-3H3 |

| Standard InChI Key | JRCOYQJEPLLXAX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |

Introduction

Structural Characteristics and Molecular Properties

Pyrazole Core and Substitution Patterns

The compound’s pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—serves as the structural backbone. Methyl groups at the 3- and 5-positions enhance steric stability, while the 4-methoxy-3-nitrobenzenesulfonyl group introduces electron-withdrawing and donating effects. The sulfonyl group () bridges the pyrazole and benzene rings, creating a planar conformation that facilitates π-π stacking interactions .

Electronic Effects of Functional Groups

-

Nitro group (): Strong electron-withdrawing character polarizes the benzene ring, directing electrophilic substitution to the meta position relative to the sulfonyl group.

-

Methoxy group (): Electron-donating via resonance, counterbalancing the nitro group’s inductive effects and influencing redox properties .

-

Sulfonyl group: Enhances solubility in polar solvents and participates in hydrogen bonding with biological targets .

Comparative analysis with 3,5-diarylpyrazoles reveals that the methyl substituents in this compound reduce rotational freedom, potentially increasing binding affinity to hydrophobic enzyme pockets .

Synthesis and Optimization Strategies

Modular One-Pot Synthesis

A scalable route involves sequential sulfonylation and cyclization (Figure 1). Phenacyl bromide derivatives react with hydrazones under refluxing ethanol to form the pyrazole core, followed by sulfonylation using 4-methoxy-3-nitrobenzenesulfonyl chloride . Key steps include:

-

Formation of the pyrazole ring: Phenacyl bromide reacts with hydrazones at elevated temperatures, yielding 3,5-dimethylpyrazole intermediates.

-

Sulfonylation: The intermediate undergoes nucleophilic aromatic substitution with the sulfonyl chloride derivative in the presence of a base (e.g., triethylamine).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | EtOH, reflux, 30 min | 60–70 |

| Sulfonylation | DCM, 0°C to RT, 12 h | 85–90 |

This method, adapted from 3,5-diarylpyrazole syntheses , achieves high regioselectivity due to the directing effects of the methyl groups.

Alternative Pathways

Patent CN1482119A describes the preparation of 3,5-dimethylpyrazole via condensation of acetylacetone with hydrazine hydrate . Integrating this method with sulfonylation could offer a cost-effective industrial route, though purity challenges may arise from byproducts.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (500 MHz, DMSO-):

-

δ 2.22 (s, 6H): Methyl groups at C3 and C5.

-

δ 7.72 (s, 4H): Aromatic protons from the sulfonyl-substituted benzene.

-

δ 13.41 (s, 1H): Pyrazole NH proton, indicative of hydrogen bonding .

NMR (120 MHz, DMSO-):

-

δ 151.4 (C4): Deshielded due to electron-withdrawing sulfonyl group.

-

δ 128.6 (C2, C6): Aromatic carbons adjacent to the nitro group .

Infrared (IR) Spectroscopy

-

1350 cm and 1150 cm: Asymmetric and symmetric stretching of the sulfonyl group.

Industrial and Research Applications

Medicinal Chemistry

-

Lead optimization: The compound’s modular synthesis allows for derivatization at the sulfonyl or nitro positions to enhance pharmacokinetics.

-

Targeted drug delivery: Sulfonyl groups improve water solubility, facilitating formulation as prodrugs .

Agricultural Chemistry

Pyrazole derivatives are explored as fungicides and herbicides. The nitro group’s electrophilicity may inhibit fungal cytochrome P450 enzymes, analogous to commercial azole antifungals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume